PARG Inhibition Potency: Predicted Advantage of 4-Chloro over 4-Methyl Analog
The critical structural difference between the target compound and its closest identified analog, 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide, lies in the 4-chloro vs. 4-methyl substitution. While no direct head-to-head comparison is available, the 4-methyl analog provides a quantitative baseline for PARG inhibition with an IC50 of 563 nM [1]. This establishes that the core N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide scaffold is active against PARG. The 4-chloro derivative is hypothesized to have different binding kinetics and potency, but this remains unvalidated in published assays. Its procurement for in-house SAR panels is the only way to quantify this potentially critical difference in enzyme inhibition.
| Evidence Dimension | Human Full Length PARG Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not available in primary literature for 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide. Pre-competitive screening required. |
| Comparator Or Baseline | 4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide IC50: 563 nM [1] |
| Quantified Difference | Unknown. The substitution of a methyl group (comparator) with a chloro group (target) is a key variable for SAR analysis. |
| Conditions | PARG In vitro assay in a standard 384-well format using Human Full Length PARG [1]. |
Why This Matters
Procuring the 4-chloro derivative is essential for research groups building a PARG inhibitor SAR series to determine if this specific halogen substitution improves upon the 563 nM baseline potency of the methyl analog.
- [1] BindingDB Entry for BDBM370927 (US10239843, Example 34). IC50: 563 nM. BindingDB. Accessed 2026-04-30. View Source
